molecular formula C11H12ClN5 B1481353 6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine CAS No. 2097996-85-3

6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine

Cat. No. B1481353
CAS RN: 2097996-85-3
M. Wt: 249.7 g/mol
InChI Key: RJEFMZBTQGHUFC-UHFFFAOYSA-N
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Description

6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine is a heterocyclic compound, with a pyridine ring and an imidazopyrazine ring connected by a single bond. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. This compound has been studied extensively in the last decade due to its potential applications in the field of medicine and biotechnology.

Scientific Research Applications

Chemistry and Properties of Heterocyclic Compounds

Heterocyclic compounds, especially those containing pyridine, pyrazine, and imidazole rings, have been the focus of considerable research due to their versatile chemical properties and potential applications. Studies have emphasized the synthesis, structural characterization, and the broad spectrum of biological and electrochemical activities these compounds exhibit. For example, the review by Boča, Jameson, and Linert (2011) provides a comprehensive overview of the chemistry and properties of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), underscoring the significance of such structures in coordination chemistry and their potential as ligands in complex compounds (Boča, Jameson, & Linert, 2011).

Applications in Organic Synthesis and Catalysis

The utility of heterocyclic N-oxide derivatives in organic synthesis and catalysis has been highlighted, showcasing their role as versatile intermediates. Li et al. (2019) discussed the significance of heterocyclic N-oxide motifs, including those derived from pyridine and imidazole, in forming metal complexes, designing catalysts, and their medicinal applications, demonstrating the broad utility of such structures in advanced chemistry and drug development (Li et al., 2019).

Potential in Medicinal Applications

Compounds featuring imidazole and pyrazine structures have been explored for their potential in various medicinal applications. This includes their use as core structures in the development of novel central nervous system (CNS) acting drugs. Saganuwan (2017) discussed functional chemical groups, including those found in heterocycles like pyridine, pyrazine, and imidazole, as promising leads for synthesizing compounds with potential CNS activity (Saganuwan, 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)pyridin-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as xanthine oxidase . The interaction with xanthine oxidase leads to the production of reactive oxygen species, which can have various downstream effects on cellular processes. Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . By modulating the activity of key signaling molecules, this compound can affect gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound can impact cellular proliferation and apoptosis, making it a potential candidate for cancer research.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, its interaction with xanthine oxidase leads to the inhibition of the enzyme’s activity, resulting in reduced production of uric acid and reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in oxidative stress response, inflammation, and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, particularly in pathways related to oxidative stress and inflammation. These findings highlight the potential of this compound for therapeutic applications, especially in chronic conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation . At higher doses, it can induce toxic effects, including cellular damage and apoptosis. These dose-dependent effects are crucial for determining the therapeutic window and safety profile of this compound. Animal studies have also revealed threshold effects, where a certain dosage is required to achieve significant biological activity without causing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and inflammation . This compound interacts with enzymes such as xanthine oxidase, leading to the modulation of metabolic flux and metabolite levels. By inhibiting xanthine oxidase, this compound reduces the production of uric acid and reactive oxygen species, thereby influencing the overall metabolic balance within the cell. Additionally, this compound can affect the levels of other metabolites, such as antioxidants, further contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters. Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also dependent on its affinity for different cell types and its ability to cross cellular barriers.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . This compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress and inflammation. Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals. These localization patterns are essential for understanding the precise mechanisms by which this compound exerts its biochemical effects.

properties

IUPAC Name

6-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c12-9-6-15-11-7-16(3-4-17(9)11)10-2-1-8(13)5-14-10/h1-2,5-6H,3-4,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEFMZBTQGHUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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